
Hexyl Butyrate: Application Notes and Protocols
for Food Flavoring

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hexyl butyrate

Cat. No.: B1222595 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hexyl butyrate as a

food flavoring agent. Detailed protocols for its evaluation and incorporation into various food

matrices are outlined to assist researchers and product developers in the food and

pharmaceutical industries.

Hexyl butyrate, a GRAS (Generally Recognized as Safe) substance with FEMA number 2568,

is a colorless liquid ester known for its characteristic fruity and sweet aroma, often described as

reminiscent of apple, pineapple, and other tropical fruits.[1][2][3][4] Its versatile flavor profile

makes it a valuable component in the formulation of a wide range of food products.

Sensory Profile and Applications
Hexyl butyrate imparts a fresh, fruity, and slightly waxy flavor.[5][6] It is utilized to enhance and

impart fruity notes in a variety of food and beverage products.

Table 1: Physicochemical Properties of Hexyl Butyrate

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1222595?utm_src=pdf-interest
https://www.benchchem.com/product/b1222595?utm_src=pdf-body
https://www.benchchem.com/product/b1222595?utm_src=pdf-body
https://www.foodresearchlab.com/blog/rte-rtc/sensory-evaluation-methods-for-food-and-beverage-products/
https://www.studysmarter.co.uk/explanations/nutrition-and-food-science/food-chemistry/food-flavor-analysis/
https://www.slideshare.net/slideshow/methods-of-flavor-evaluation/35261707
https://www.researchgate.net/publication/318063448_Flavor_Addition_in_Dairy_Products
https://www.benchchem.com/product/b1222595?utm_src=pdf-body
https://www.researchgate.net/publication/312120205_Evaluation_of_the_oxidative_stability_of_bakery_products_by_OXITEST_method_and_sensory_analysis
https://www.bevsource.com/news/what-you-need-know-about-sensory-testing-your-beverage
https://www.benchchem.com/product/b1222595?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Synonyms
Hexyl butanoate, Butyric acid

hexyl ester
[4][7]

CAS Number 2639-63-6 [1][2][7]

Molecular Formula C10H20O2 [1][2][8]

Molecular Weight 172.27 g/mol [1][2]

Appearance Clear, colorless liquid [1][2]

Odor Sweet, fruity, apple, pineapple [1][2][8][9]

Taste
Sweet, fruity, suggestive of

pineapple
[6]

Boiling Point 198–208 °C [2]

Solubility

Slightly soluble in water;

miscible with alcohols and

most organic solvents

[1]

Table 2: Suggested Starting Usage Levels of Hexyl Butyrate in Different Flavor Profiles

The following are suggested starting concentrations for sensory evaluation. Optimal levels will

vary based on the specific food matrix and desired flavor intensity. The levels are based on a

flavor intended to be dosed at 0.05% in the final product.
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Flavor Type Suggested Concentration (ppm)

Apple 1000

Apricot & Nectarine 500

Banana 800

Butter & Cheese 50

Cherry 100

Concord Grape 500

Cream & Fresh Milk 20

Guava 1000

Kiwi 1500

Mango 500

Melon (Cantaloupe) 1000-2000

Papaya 20

Passionfruit 3000

Peach 100-400

Pear 1000

Plum 2000

Tea (Black) ~100

Alcoholic Beverages (Rum, Brandy, Whisky) 50

Bacon & Ham 50

(Source: Perfumer & Flavorist)[10]

Experimental Protocols
Sensory Evaluation Protocol: Triangle Test
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This protocol is designed to determine if a sensory difference exists between a control sample

and a sample containing hexyl butyrate.

Objective: To determine if the addition of hexyl butyrate at a specific concentration produces a

perceivable difference in a food or beverage product.

Materials:

Control food/beverage product

Experimental food/beverage product with added hexyl butyrate (prepared according to the

concentrations in Table 2)

Identical, opaque tasting cups labeled with random three-digit codes

Water and unsalted crackers for palate cleansing

Sensory evaluation booths with controlled lighting and temperature

A panel of at least 10-15 trained sensory panelists

Procedure:

Sample Preparation: Prepare the control and experimental samples. For the experimental

sample, accurately add the desired concentration of hexyl butyrate. Ensure both samples

are at the same serving temperature.

Coding and Presentation: For each panelist, present three samples: two of the control and

one of the experimental, or one of the control and two of the experimental. The order of

presentation should be randomized for each panelist.

Instructions to Panelists: Instruct panelists to taste each sample from left to right. After

tasting, they should identify which sample they believe is different from the other two.

Palate Cleansing: Panelists should cleanse their palates with water and unsalted crackers

between each set of samples.

Data Collection: Record the responses of each panelist.
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Data Analysis: Analyze the data using a statistical table for triangle tests to determine if the

number of correct identifications is statistically significant.

Preparation

Tasting Session Analysis

Sample Preparation
(Control & Experimental)

Sample Coding
(Random 3-digit codes)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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